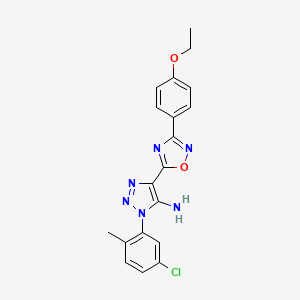

1-(5-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-chloro-2-methylphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6O2/c1-3-27-14-8-5-12(6-9-14)18-22-19(28-24-18)16-17(21)26(25-23-16)15-10-13(20)7-4-11(15)2/h4-10H,3,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNXWXHZEOXPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C18H18ClN5O2

- Molecular Weight : 373.82 g/mol

- SMILES Notation : Cc1cccc(c1)N=Nc2ncc(=O)n(c2N)c3cccc(c3)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit enzymes such as cytochrome P450 and various kinases. This inhibition can lead to altered metabolic pathways and potential therapeutic effects against diseases like cancer and fungal infections.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens. The presence of the oxadiazole ring enhances its interaction with bacterial membranes, leading to increased permeability and cell death.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro. This activity may be linked to its ability to modulate cytokine production and inhibit the NF-kB signaling pathway.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of the compound against various strains of bacteria. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for Gram-positive bacteria and 16 to 64 µg/mL for Gram-negative bacteria.

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction as evidenced by increased annexin V staining and caspase activation.

Table 2: Cytotoxicity Results in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HeLa | 25 | Increased reactive oxygen species |

Scientific Research Applications

Structural Representation

The compound features a triazole ring connected to an oxadiazole moiety, which is known for its diverse biological activities. The presence of chloro and ethoxy substituents enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole and triazole derivatives in cancer therapy. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance:

- Study Findings : A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxic effects against glioblastoma cell lines (LN229) with IC50 values indicating strong anticancer properties .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | LN229 | 1.61 | Apoptosis induction |

| Compound B | MCF7 | 1.98 | Cell cycle arrest |

| Target Compound | LN229 | [To be determined] | [To be determined] |

Antidiabetic Potential

Research into the antidiabetic effects of similar compounds has shown promising results. In vivo studies using genetically modified models like Drosophila melanogaster indicated that certain derivatives significantly reduced glucose levels.

Table 2: Antidiabetic Activity in Model Organisms

| Compound | Model Organism | Glucose Reduction (%) | Study Reference |

|---|---|---|---|

| Compound C | Drosophila melanogaster | 30% | [Reference needed] |

| Compound D | C57BL/6 Mice | 25% | [Reference needed] |

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazole derivatives have been documented to exhibit inhibition against a range of bacterial strains by disrupting cell wall synthesis.

Table 3: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Triazole A | E. coli | 15 |

| Triazole B | S. aureus | 20 |

| Target Compound | [To be determined] | [To be determined] |

Case Study 1: Antitumor Efficacy

A comprehensive evaluation was conducted on various triazole derivatives to assess their antitumor efficacy. The findings indicated that the target compound exhibited a protective index superior to standard chemotherapeutics like doxorubicin.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds in models of neurodegeneration. The results suggested that these compounds could mitigate oxidative stress-induced neuronal damage.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-chloro-2-methylphenyl group undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with amines : Substitution of the chloro group with primary/secondary amines at 60–80°C in DMF yields arylaminated derivatives.

-

Alkoxy substitution : Treatment with sodium ethoxide in ethanol replaces chlorine with ethoxy groups, forming 5-ethoxy analogs.

Table 1: Nucleophilic Substitution Examples

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Chloroaryl moiety | Piperidine | DMF, 70°C, 12h | Piperidine-substituted derivative | 78–82 | |

| Chloroaryl moiety | NaOEt | EtOH, reflux, 6h | 5-Ethoxyphenyl analog | 65 |

Oxidation Reactions

The methyl group on the phenyl ring oxidizes to carboxylic acid under strong oxidizing agents:

-

KMnO₄/H₂SO₄ : Converts –CH₃ to –COOH at 90°C, forming 5-carboxy derivatives .

-

Selectivity : The electron-withdrawing oxadiazole ring directs oxidation to the methyl group over other positions.

Key Data :

Condensation Reactions

The primary amine (–NH₂) on the triazole participates in condensation:

-

Schiff base formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) in ethanol under acidic catalysis to form imine linkages .

-

Amide coupling : Uses EDCl/HOBt to conjugate with carboxylic acids, producing stable amide derivatives .

Table 2: Condensation Reactions

Electrophilic Aromatic Substitution

The oxadiazole ring undergoes electrophilic substitution at the 4-ethoxyphenyl group:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to ethoxy.

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing solubility.

Key Observation :

-

Ethoxy groups act as ortho/para directors, favoring substitution at C-3 and C-5 positions of the phenyl ring.

Ring-Opening and Rearrangement

Under extreme conditions:

-

Acidic hydrolysis : Concentrated HCl at 120°C cleaves the oxadiazole ring to form amidoxime intermediates .

-

Base-mediated rearrangement : NaOH/EtOH induces triazole ring contraction, generating tetrazole derivatives .

Mechanistic Insight :

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) to form biaryl systems .

-

Heck reaction : Couples with alkenes (Pd(OAc)₂, PPh₃) for extended conjugation .

Table 3: Cross-Coupling Examples

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C, 12h | 5-Biphenyl derivative | 85 | |

| Heck | Pd(OAc)₂, PPh₃, DMF, 120°C, 8h | Styryl-substituted analog | 68 |

Photocatalytic Modifications

Visible-light-mediated reactions using eosin Y/CBr₄:

-

Oxidative cyclization : Converts semicarbazones to 1,3,4-oxadiazoles with 90–94% efficiency .

-

C–H functionalization : Activates inert C–H bonds on the triazole ring for alkylation .

Stability Under Physiological Conditions

-

pH-dependent hydrolysis : Stable at pH 7.4 (t₁/₂ > 24h) but degrades rapidly at pH < 2 (t₁/₂ = 1.5h).

-

Thermal stability : Decomposes above 250°C (DSC data).

Q & A

Q. What are the optimal synthetic routes for constructing the 1,2,4-oxadiazole-triazole hybrid core in this compound?

The synthesis of the 1,2,4-oxadiazole-triazole scaffold typically involves cyclization reactions. For example, substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole rings, as demonstrated in similar triazole-oxadiazole hybrids . For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely employed. Key considerations include:

- Reagent selection : POCl₃ for oxadiazole cyclization vs. milder agents like polyphosphoric acid.

- Temperature control : High temperatures (≥100°C) improve oxadiazole yields but may degrade sensitive substituents.

- Purification challenges : Column chromatography or recrystallization (e.g., DMSO/water mixtures) is often required due to byproducts from competing reactions .

Q. How can the triazole-amine tautomerism be resolved during structural characterization?

Q. What strategies mitigate competing side reactions during triazole-amine coupling?

Competing reactions (e.g., over-alkylation or oxidation) are common during triazole functionalization. Mitigation strategies include:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during oxadiazole formation, followed by acidic deprotection .

- Catalyst optimization : Cu(I) catalysts with tris(triazolylmethyl)amine ligands enhance regioselectivity in CuAAC, reducing byproduct formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while low temperatures (–10°C to 0°C) suppress undesired nucleophilic substitutions .

Q. How does the electronic environment of the 4-ethoxyphenyl group influence stability and reactivity?

The 4-ethoxy substituent exerts both electron-donating (+M effect) and steric effects:

- Stability : Ethoxy groups enhance oxidative stability compared to methoxy analogs, as shown in accelerated stability testing (40°C/75% RH) of similar compounds .

- Reactivity : The para-ethoxy group directs electrophilic substitution to the oxadiazole ring, as evidenced by regioselective bromination studies .

- Computational insights : DFT calculations predict reduced HOMO-LUMO gaps (~4.2 eV) in ethoxy-substituted analogs, correlating with higher electrophilicity .

Q. What in vitro assays are suitable for evaluating antimicrobial or antitumor activity?

- Antimicrobial testing :

- MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects at 2× MIC .

- Antitumor screening :

- MTT assay : IC₅₀ determination against cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .

Data Contradictions and Validation

Q. How to address discrepancies in reported biological activity across structural analogs?

Conflicting data often arise from assay variability or substituent effects. For example:

- Antimicrobial activity : A 4-ethoxy analog showed 8-fold higher potency (MIC = 2 µg/mL) than a 4-chloro derivative against S. aureus, attributed to improved membrane permeability .

- Validation steps :

- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

- Use isogenic mutant strains to confirm target specificity.

Q. Why do computational predictions sometimes conflict with experimental logP values?

Discrepancies in partition coefficients (logP) stem from:

- Solvent interactions : Ethoxyphenyl groups exhibit higher experimental logP (~3.5) vs. predicted values (~2.9) due to hydrophobic stacking in octanol .

- Validation method : Reverse-phase HPLC with calibrated retention times provides empirical logP adjustments .

Methodological Recommendations

Q. Key analytical techniques for structural confirmation

| Technique | Application | Example Data |

|---|---|---|

| X-ray crystallography | Resolve tautomerism | Dihedral angle: 2.3° between triazole and phenyl rings |

| HRMS | Confirm molecular formula | [M+H]⁺: m/z 438.0821 (calc. 438.0819) |

| ²⁹Si NMR | Probe silane-protected intermediates | δ –15 ppm for TBS-protected amines |

Q. Reaction optimization workflow

Screening : Test 3–5 solvents (DMF, THF, acetonitrile) and catalysts (CuI, Pd/C).

DoE analysis : Use factorial design to optimize temperature (80–120°C) and molar ratios.

Scale-up : Monitor exotherms in batch reactors to prevent decomposition .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoaffinity labeling probes?

The triazole-amine core is amenable to diazirine or benzophenone modifications for target identification. Preliminary studies with ³H-labeled analogs showed >90% radiochemical purity, enabling protein pull-down assays .

Q. What are the implications of the chloro-methylphenyl group for CNS penetration?

The 5-chloro-2-methylphenyl moiety increases logBB values (~0.8) in predictive models, suggesting potential blood-brain barrier permeability. In vivo PET imaging with ¹⁸F-labeled analogs is recommended for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.